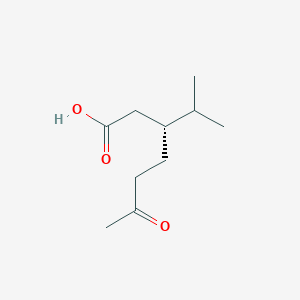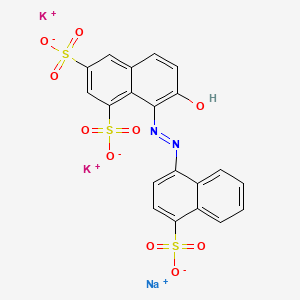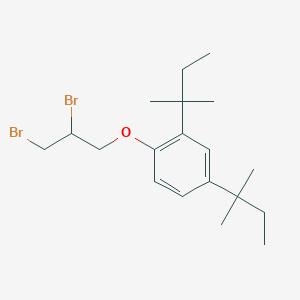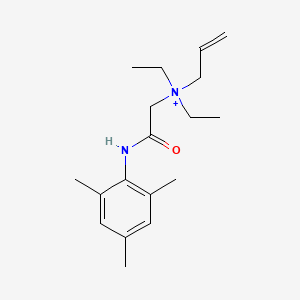
Octan-1-ol--tetrachloromolybdenum (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octan-1-ol–tetrachloromolybdenum (1/1) is a chemical compound that combines octan-1-ol, a fatty alcohol, with tetrachloromolybdenumIt is a colorless liquid with a characteristic odor and is commonly used in the synthesis of esters for perfumes and flavorings . Tetrachloromolybdenum is a molybdenum compound with four chlorine atoms attached to it.
Preparation Methods
The preparation of octan-1-ol–tetrachloromolybdenum (1/1) involves the reaction of octan-1-ol with tetrachloromolybdenum. The synthetic route typically includes the following steps:
Synthesis of Octan-1-ol: Octan-1-ol is mainly produced industrially by the oligomerization of ethylene using triethylaluminium followed by oxidation of the alkylaluminium products.
Reaction with Tetrachloromolybdenum: The synthesized octan-1-ol is then reacted with tetrachloromolybdenum under controlled conditions to form the desired compound. The reaction conditions may include specific temperatures, pressures, and catalysts to ensure the formation of octan-1-ol–tetrachloromolybdenum (1/1).
Chemical Reactions Analysis
Octan-1-ol–tetrachloromolybdenum (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the octan-1-ol moiety is oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the tetrachloromolybdenum part of the compound to lower oxidation states of molybdenum.
Substitution: The chlorine atoms in tetrachloromolybdenum can be substituted with other ligands or functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Octan-1-ol–tetrachloromolybdenum (1/1) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis. The compound’s unique properties make it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in biological studies to investigate the interactions between metal complexes and biological molecules.
Medicine: Research into the potential medicinal applications of molybdenum compounds includes exploring their use as therapeutic agents or diagnostic tools.
Industry: Octan-1-ol–tetrachloromolybdenum (1/1) is used in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of octan-1-ol–tetrachloromolybdenum (1/1) involves its interaction with molecular targets and pathways. The octan-1-ol moiety can interact with lipid membranes, affecting membrane fluidity and permeability. The tetrachloromolybdenum part can participate in redox reactions, influencing cellular redox states and enzyme activities. These interactions can lead to various biological effects, depending on the specific context and concentration of the compound.
Comparison with Similar Compounds
Octan-1-ol–tetrachloromolybdenum (1/1) can be compared with other similar compounds, such as:
Octan-1-ol: A fatty alcohol used in the synthesis of esters for perfumes and flavorings.
Tetrachloromolybdenum: A molybdenum compound with four chlorine atoms, used in various chemical reactions and industrial applications.
The uniqueness of octan-1-ol–tetrachloromolybdenum (1/1) lies in its combination of a fatty alcohol with a molybdenum complex, providing distinct chemical and physical properties that are valuable in various research and industrial applications.
Properties
CAS No. |
85128-62-7 |
|---|---|
Molecular Formula |
C8H18Cl4MoO |
Molecular Weight |
368.0 g/mol |
IUPAC Name |
octan-1-ol;tetrachloromolybdenum |
InChI |
InChI=1S/C8H18O.4ClH.Mo/c1-2-3-4-5-6-7-8-9;;;;;/h9H,2-8H2,1H3;4*1H;/q;;;;;+4/p-4 |
InChI Key |
XUUBXYVKQRJUHY-UHFFFAOYSA-J |
Canonical SMILES |
CCCCCCCCO.Cl[Mo](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-6-(thiophen-2-yl)pyrido[3,2-c]pyridazine](/img/structure/B14420946.png)
![(2,5-Dimethyl-3H-thieno[2,3-d][1,3]diazepin-3-yl)(phenyl)methanone](/img/structure/B14420954.png)
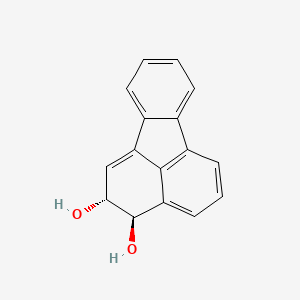
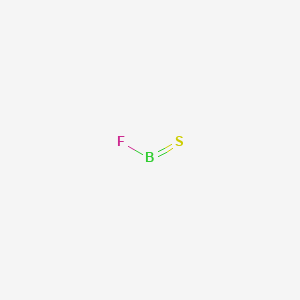
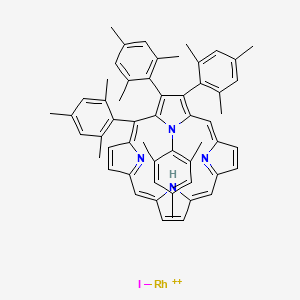

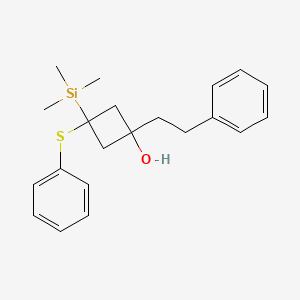
![3-{[(3-Acetylphenyl)carbamothioyl]sulfanyl}propanoic acid](/img/structure/B14420985.png)
![S~1~,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate](/img/structure/B14420992.png)
